Propoxur mechanism of action on acetylcholinesterase

Propoxur mechanism of action on acetylcholinesterase

An In-depth Technical Guide on the Mechanism of Action of Propoxur on Acetylcholinesterase

Introduction

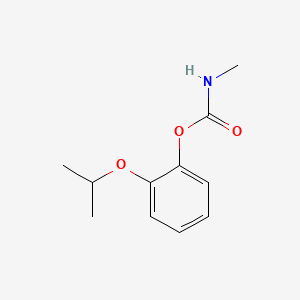

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely utilized in agriculture and public health for the control of a variety of pests.[1][2] Its efficacy stems from its potent neurotoxic effects, which are primarily mediated through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[2][3] This technical guide provides a detailed examination of the molecular mechanism by which propoxur inhibits acetylcholinesterase, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary mode of action of propoxur is the disruption of synaptic transmission through the inhibition of acetylcholinesterase.[2][3]

2.1. Normal Function of Acetylcholinesterase

In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a nerve impulse. To terminate this signal and allow the neuron to return to its resting state, acetylcholinesterase rapidly hydrolyzes acetylcholine into choline and acetic acid. This enzymatic degradation is crucial for maintaining controlled and precise nerve signaling.

2.2. Inhibition by Propoxur: Carbamylation

Propoxur acts as a competitive inhibitor of acetylcholinesterase.[4] Due to its structural similarity to acetylcholine, it binds to the active site of the enzyme. The key event in the inhibitory process is the transfer of the carbamoyl group from propoxur to a serine hydroxyl group within the active site of AChE. This process, known as carbamylation, results in a carbamylated enzyme that is temporarily inactive.[3]

2.3. Reversibility and Spontaneous Hydrolysis

A defining characteristic of propoxur and other carbamate insecticides is the reversible nature of the acetylcholinesterase inhibition.[3][5] Unlike organophosphates which cause nearly irreversible phosphorylation, the carbamylated enzyme formed by propoxur can undergo spontaneous hydrolysis. This process cleaves the carbamoyl group from the serine residue, thereby regenerating a functional acetylcholinesterase. Although significantly slower than the hydrolysis of acetylcholine, this spontaneous reactivation ensures that the inhibitory effect is transient, with clinical effects typically resolving within 24 hours as the enzyme is regenerated.

2.4. Pathophysiological Consequences

The temporary inactivation of acetylcholinesterase by propoxur leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors on postsynaptic neurons, resulting in a state of cholinergic overstimulation. The clinical manifestations of propoxur toxicity are a direct consequence of this overstimulation and include symptoms such as excessive salivation, lacrimation, muscle tremors, and in severe cases, paralysis and respiratory failure.[3]

Quantitative Data on Propoxur-Acetylcholinesterase Interaction

The inhibitory potency of propoxur on acetylcholinesterase has been quantified across various species and enzyme sources. The following table summarizes key kinetic parameters, providing a comparative overview.

| Enzyme Source | Parameter | Value | Reference |

| Acetylcholinesterase | IC50 | 4.3 µM | [6][7] |

| Human Red Blood Cell AChE | IC50 | 4.6 x 10⁻⁷ M | [8] |

| Human Plasma Cholinesterase | IC50 | 2.3 x 10⁻⁵ M | [8] |

| Bovine Cholinesterase | IC50 | 7 x 10⁻⁷ M | [8] |

| Fly Cholinesterase | IC50 | 0.1 - 8 x 10⁻⁸ M | [8] |

| Bovine Cholinesterase | Ki | 0.5 - 1.0 x 10⁵ LM⁻¹min⁻¹ | [8] |

| Fly Cholinesterase | Ki | 1 x 10⁵ LM⁻¹min⁻¹ | [8] |

| Human Serum Cholinesterase | Ki | 0.95 x 10³ LM⁻¹min⁻¹ | [8] |

| Susceptible Housefly (PSS strain) | Ki | Approx. 100-fold higher than resistant strain | [9][10] |

| Resistant Housefly (N-PRS strain) | Ki | Approx. 100-fold lower than susceptible strain | [9][10] |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The bimolecular rate constant, indicating the sensitivity of the enzyme to inhibition.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining acetylcholinesterase inhibition is the Ellman assay, a colorimetric method that is both sensitive and reliable.[11][12][13]

4.1. Principle of the Ellman Assay

This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[14] The rate of TNB production is directly proportional to the acetylcholinesterase activity.

4.2. Reagents and Equipment

-

Buffer: 0.1 M Phosphate buffer, pH 8.0

-

Enzyme: Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

-

Substrate: 14 mM Acetylthiocholine iodide (ATCI) solution

-

Chromogen: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in buffer

-

Inhibitor: Stock solution of Propoxur in a suitable solvent (e.g., ethanol)

-

Equipment: 96-well microplate reader, pipettes, 96-well plates

4.3. Assay Procedure

-

Preparation: Prepare working solutions of all reagents. Serially dilute the propoxur stock solution to obtain a range of desired concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well in the specified order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the propoxur solution at various concentrations (or solvent for the control).

-

10 µL of the acetylcholinesterase solution.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[11]

-

Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.[11]

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[11]

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of time (e.g., every minute for 10 minutes).

4.4. Data Analysis

-

Calculate the rate of reaction (V) for each concentration of propoxur by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each propoxur concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of propoxur.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the propoxur concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by Propoxur

Caption: Mechanism of acetylcholinesterase inhibition by propoxur.

Experimental Workflow for AChE Inhibition Assay (Ellman Method)

Caption: Workflow of the Ellman assay for AChE inhibition.

Conclusion

Propoxur exerts its insecticidal and toxic effects through the potent, yet reversible, inhibition of acetylcholinesterase. The mechanism involves the carbamylation of the enzyme's active site, leading to a temporary cessation of its function and a subsequent accumulation of acetylcholine at the synapse. This results in cholinergic overstimulation, which underlies the clinical signs of propoxur exposure. The reversibility of this inhibition, due to spontaneous hydrolysis of the carbamylated enzyme, is a key feature that distinguishes it from organophosphate inhibitors. A thorough understanding of this mechanism, supported by quantitative kinetic data and standardized experimental protocols, is essential for the development of novel insecticides, the management of insecticide resistance, and the clinical treatment of propoxur poisoning.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propoxur | CAS 114-26-1 | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 9. Propoxur resistance associated with insensitivity of acetylcholinesterase (AChE) in the housefly, Musca domestica (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propoxur resistance associated with insensitivity of acetylcholinesterase (AChE) in the housefly, Musca domestica (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]